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The table below summarizes how PHA-680626 targets the Aurora-A (AURKA)/N-Myc complex, comparing

it to other known inhibitors based on the gathered data.

Inhibitor Primary Reported Key Mechanism in
Molecular Consequence
Name Target ICs0 (NM) Neuroblastoma
PHA-680626 AURKA 99 nM [1] Amphosteric: Binds ATP site  Disrupts AURKA/N-Myc
(Pan- & induces A-loop interaction, promoting N-
Aurora) conformational change [1] [2] Myc degradation [1]
CD532 AURKA 35 nM [1] Amphosteric [1] Disrupts AURKA/N-Myc
interaction [1]
MLN8054 AURKA 6 NM [1] Amphosteric [1] Disrupts AURKA/N-Myc
interaction [1]
Alisertib AURKA 6 nM [1] Amphosteric [1] [3] Disrupts AURKA/N-Myc
(MLN8237) interaction, promotes

degradation [1] [3]

This mechanistic data is derived from computational structural analysis, in vitro binding assays, and

experiments in MYCN-amplified neuroblastoma cell lines [1]. The following diagram illustrates the

amphosteric inhibition mechanism.
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Key Experimental Data and Protocols

The identification of PHA-680626's amphosteric properties involved a multi-step experimental workflow,

which can serve as a template for evaluating similar inhibitors.

¢ 1.In Silico Screening: Researchers screened 163 crystal structures of AURKA-inhibitor complexes
from the Protein Data Bank. They measured the "angle" between the N-terminal and C-terminal lobes
of the kinase, looking for compounds that induced a specific "opening” similar to known
conformational disruptors like CD532 [1].

e 2.In Vitro Binding Disruption (Surface Plasmon Resonance - SPR): The ability of PHA-680626 to
disrupt the AURKA/N-Myc binding was confirmed using SPR competition assays. In this protocol, the
AURKA protein was immobilized on a sensor chip. The interacting region of N-Myc (Myc-AIR peptide)
was flowed over the chip with and without the inhibitor. A decrease in binding signal in the presence of
PHA-680626 confirmed its disruptive effect [1] [4].

e 3. Cellular Validation (Proximity Ligation Assay - PLA): This experiment was performed in MYCN-
overexpressing neuroblastoma cell lines (e.g., IMR-32). PLA allows for the visualization of protein-
protein interactions directly inside cells. A significant reduction in PLA signal upon treatment with
PHA-680626 provided direct evidence that the inhibitor disrupts the AURKA/N-Myc complex in a
cellular context [1].

¢ 4. Functional Consequences: Following treatment, researchers measured a reduction in N-Myc
protein levels (consistent with disrupted stabilization) and a decrease in cell viability, confirming the
functional anti-tumor effect of the compound [1].

Therapeutic Context and Further Research

The search for effective treatments for MYCN-amplified neuroblastoma (MNA-NB) is critical, as it
defines a highly aggressive tumor subtype with poor prognosis and no currently available direct N-Myc

inhibitors [3]. Targeting the AURKA/N-Myc protein-protein interaction is a promising indirect strategy.

While the data confirms PHA-680626 as a valuable pharmacological tool for validating this target, the
search results indicate that Alisertib (MLN8237) has progressed further in the translational pipeline.
Alisertib has been evaluated in clinical trials for neuroblastoma, both as a single agent and in combination

with chemotherapy like irinotecan and temozolomide [3].

For a comprehensive comparison of efficacy, you would need to look for studies that directly compare these

inhibitors in standardized in vivo models, measuring endpoints such as tumor volume regression, survival
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time, and biomarker changes.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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